Cilengitide (trifluoroacetate)
Description
Overview of Integrin Family and Diverse Biological Functions
Integrins are a family of transmembrane glycoprotein (B1211001) receptors that are central to the communication between a cell and its surrounding environment. nih.govnus.edu.sg These receptors are heterodimers, meaning they are composed of two distinct, non-covalently associated subunits: an alpha (α) and a beta (β) subunit. nus.edu.sgd-nb.info In mammals, 18 α and 8 β subunits have been identified, which can combine to form 24 different integrin heterodimers. d-nb.infoproteininnovation.org This combinatorial diversity allows for a wide range of ligand specificities and functional roles. nus.edu.sg
Each integrin subunit consists of a large extracellular domain, a single transmembrane helix, and a short cytoplasmic tail. nus.edu.sgd-nb.info The extracellular domain is responsible for binding to components of the extracellular matrix (ECM)—such as fibronectin, laminin, and collagen—or to counterreceptors on other cells. nih.govd-nb.info The cytoplasmic tails connect to the cell's internal actin cytoskeleton via various anchor proteins, effectively creating a physical link between the outside and inside of the cell. nih.gov
This unique structure enables integrins to perform bidirectional signaling. "Outside-in" signaling occurs when ligand binding to the extracellular domain triggers conformational changes that activate intracellular signaling pathways. nus.edu.sgproteininnovation.org Conversely, "inside-out" signaling allows the cell to regulate the ligand-binding affinity of its integrins from within, a crucial process for events like immune cell trafficking. nih.govproteininnovation.org Through these mechanisms, integrins play a pivotal role in a multitude of fundamental biological processes, including cell adhesion, migration, proliferation, survival, and differentiation. nih.govd-nb.info
Table 1: Human Integrin Subunits
| Subunit Type | Members |
|---|---|
| Alpha (α) | α1, α2, α3, α4, α5, α6, α7, α8, α9, α10, α11, αD, αE, αL, αM, αV, αX, αIIb |
| Beta (β) | β1, β2, β3, β4, β5, β6, β7, β8 |
This table lists the known alpha and beta subunits that combine to form the 24 human integrin receptors.
Role of Integrins in Disease Pathogenesis: A Research Perspective
Given their central role in regulating cell behavior, it is not surprising that the dysregulation of integrin function is implicated in the pathogenesis of numerous diseases. nih.gov From a research perspective, integrins are of significant interest in oncology, inflammation, and infectious diseases. mdpi.commdpi.comresearchgate.net
In cancer, integrins are crucial for multiple events in the tumor microenvironment that drive tumor progression and metastasis. mdpi.com For example, certain integrins, particularly those of the αV family, are overexpressed on tumor cells and activated endothelial cells. mdpi.comiiarjournals.org This overexpression facilitates key processes such as tumor angiogenesis (the formation of new blood vessels that supply the tumor), invasion into surrounding tissues, and the establishment of metastatic colonies at distant sites. mdpi.comnih.gov Integrin-mediated signaling also contributes to cancer cell proliferation and survival, including resistance to apoptosis (programmed cell death), a phenomenon termed "anoikis" when detachment-induced. nih.govmdpi.com
In inflammatory conditions, integrins are key players in the recruitment of leukocytes (white blood cells) from the bloodstream to sites of inflammation. nih.govmdpi.com This process involves the adhesion of leukocyte integrins to their ligands, such as Intercellular Adhesion Molecule-1 (ICAM-1), on the surface of endothelial cells lining the blood vessels. frontiersin.org Pathogens, including certain viruses and bacteria, can also exploit integrins as receptors to gain entry into host cells, initiating infection. mdpi.com
Rationale for Integrin Targeting in Preclinical Therapeutic Strategies
The critical involvement of integrins in pathological processes makes them attractive targets for therapeutic intervention. nih.govfrontiersin.org The rationale for targeting integrins in preclinical research is based on several key observations. A primary driver has been the ability of integrin inhibitors to suppress tumor angiogenesis in preclinical models. mdpi.com Since tumors require a blood supply to grow, inhibiting angiogenesis is a potent anti-cancer strategy. nih.gov
The expression patterns of certain integrins provide a basis for targeted therapy. Integrins such as αvβ3 and αv5 are highly expressed on activated endothelial cells during angiogenesis and on various tumor cells, while their expression on quiescent, healthy vessels and most normal tissues is low. nih.govnih.gov This differential expression suggests that inhibitors targeting these integrins could selectively act on the tumor and its vasculature, potentially limiting off-target effects. frontiersin.org
Preclinical therapeutic strategies often involve blocking the function of integrins using agents like monoclonal antibodies or small molecule inhibitors. nih.govnih.gov These agents are typically designed to occupy the ligand-binding site on the integrin, thereby preventing its interaction with ECM proteins and disrupting the downstream signaling necessary for processes like cell migration, invasion, and proliferation. frontiersin.org Numerous preclinical studies have demonstrated that inhibiting integrins like αVβ3, αVβ5, and α5β1 can reduce tumor growth and prevent metastasis in various experimental models, providing a strong rationale for their continued investigation. mdpi.comnih.gov
Cilengitide (B523762) (trifluoroacetate) as a Prototypic Integrin Inhibitor for Research Applications
Cilengitide is a synthetic, cyclic pentapeptide that has been extensively studied as a prototypic integrin inhibitor. nih.govnih.gov It was designed based on the arginine-glycine-aspartic acid (RGD) sequence, a key motif found in many ECM proteins that is recognized by integrins. nih.govevitachem.com Specifically, Cilengitide is a potent and selective antagonist of αvβ3 and αvβ5 integrins. iiarjournals.orgontosight.ai The trifluoroacetate (B77799) salt form is often used in research settings to enhance the compound's solubility and stability. evitachem.com
The mechanism of action for Cilengitide involves competitively binding to the RGD-binding site of αvβ3 and αvβ5 integrins. nih.govontosight.ai This binding blocks the interaction between the integrins and their natural ligands in the ECM, such as vitronectin. nih.govuzh.ch By disrupting this crucial link, Cilengitide interferes with integrin-mediated signaling pathways. iiarjournals.org
In preclinical research, Cilengitide has demonstrated significant anti-tumor and anti-angiogenic activity. nih.gov In vitro studies have shown that it can inhibit cell adhesion and induce apoptosis in endothelial cells and certain tumor cells that express its target integrins. iiarjournals.orgnih.gov It has been shown to block the proliferation and differentiation of endothelial precursor cells, which are important for tumor angiogenesis. nih.govuzh.ch In various animal models, Cilengitide has been observed to inhibit the growth of tumors and suppress metastasis formation. nih.govwikipedia.org These findings established Cilengitide as a key research tool for exploring the therapeutic potential of integrin inhibition. evitachem.com
Table 2: In Vitro Inhibitory Activity of Cilengitide
| Target Integrin | Ligand | IC₅₀ (nM) |
|---|---|---|
| αvβ3 | Vitronectin | 4 medchemexpress.commedchemexpress.com |
| αvβ5 | Vitronectin | 79 medchemexpress.commedchemexpress.com |
| α5β1 | - | 14.9 medchemexpress.com |
IC₅₀ (half maximal inhibitory concentration) values indicate the concentration of Cilengitide required to inhibit 50% of integrin-ligand binding or integrin activity in cell-free assays. A lower value indicates higher potency.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2-[5-benzyl-11-[3-(diaminomethylideneamino)propyl]-7-methyl-3,6,9,12,15-pentaoxo-8-propan-2-yl-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H40N8O7.C2HF3O2/c1-15(2)22-25(41)33-17(10-7-11-30-27(28)29)23(39)31-14-20(36)32-18(13-21(37)38)24(40)34-19(26(42)35(22)3)12-16-8-5-4-6-9-16;3-2(4,5)1(6)7/h4-6,8-9,15,17-19,22H,7,10-14H2,1-3H3,(H,31,39)(H,32,36)(H,33,41)(H,34,40)(H,37,38)(H4,28,29,30);(H,6,7) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHJCSACXAPYNTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N1C)CC2=CC=CC=C2)CC(=O)O)CCCN=C(N)N.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H41F3N8O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
702.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Mechanisms of Action of Cilengitide Trifluoroacetate
Integrin Binding Specificity and Affinity Characterization
Cilengitide (B523762) is recognized for its high affinity and selectivity for αv-class integrins, which are pivotal in angiogenesis and tumor progression. newdrugapprovals.org Its binding profile has been extensively characterized, revealing a potent inhibitory action against key integrin subtypes.
Cilengitide demonstrates a particularly high affinity for the αvβ3 integrin, with a reported IC50 value of 0.61 nM. medchemexpress.comresearchgate.net This strong binding competitively inhibits the interaction of αvβ3 with its natural ligands in the extracellular matrix. nih.gov The crystal structure of the αvβ3 extracellular segment bound to Cilengitide confirms that the arginine and aspartic acid residues of the peptide are crucial for this high-affinity binding. iiarjournals.org
Cilengitide also interacts with the α5β1 integrin, albeit with a lower affinity than for the αv integrins, exhibiting an IC50 value of 14.9 nM. medchemexpress.comnih.gov The activity of Cilengitide towards the α5β1 integrin can be influenced by the experimental conditions, with high affinity observed when its natural ligand, fibronectin, is immobilized. nih.gov
Integrin Binding Affinity of Cilengitide
| Integrin Subtype | IC50 (nM) |
|---|---|
| αvβ3 | 0.61 medchemexpress.comresearchgate.net |
| αvβ5 | 8.4 medchemexpress.comresearchgate.net |
By binding to αvβ3 and αvβ5 integrins, Cilengitide effectively blocks their interaction with various extracellular matrix (ECM) ligands. It inhibits the binding of αvβ3 and αvβ5 to vitronectin with IC50 values of 4 nM and 79 nM, respectively. medchemexpress.com This disruption of integrin-ECM interactions is a key aspect of its mechanism, as these interactions are vital for the adhesion and migration of both endothelial and tumor cells. iiarjournals.org Specifically, Cilengitide prevents the interaction of αv integrins with vitronectin and tenascin. iiarjournals.org
Inhibition of Integrin-Ligand Interaction by Cilengitide
| Integrin-Ligand | IC50 (nM) |
|---|---|
| αvβ3 - Vitronectin | 4 medchemexpress.com |
Intracellular Signaling Pathway Modulation
The antagonism of integrin binding by Cilengitide leads to the modulation of critical intracellular signaling pathways that regulate cell survival, proliferation, and migration.
A primary consequence of Cilengitide's action is the inhibition of Focal Adhesion Kinase (FAK) signaling. iiarjournals.orgnih.gov Integrin-ligand binding normally leads to the recruitment and autophosphorylation of FAK at focal adhesions. iiarjournals.orgnih.gov Cilengitide prevents this activation, leading to a dose-dependent inhibition of FAK phosphorylation. nih.gov This disruption of FAK signaling has been observed in various cell types, including endothelial and glioma cells. nih.govresearchgate.net
The inhibition of FAK activation by Cilengitide has significant downstream consequences. It leads to the subsequent inhibition of other signaling proteins, including Src and Akt. nih.govresearchgate.net The FAK/Src/Akt pathway is crucial for cell survival, and its inhibition by Cilengitide can induce apoptosis in both endothelial and tumor cells. newdrugapprovals.orgnih.govwikipedia.org Studies have shown that Cilengitide treatment leads to reduced phosphorylation of FAK, Src, and Akt in glioma cells. nih.govresearchgate.net In endothelial cells, Cilengitide also inhibits FAK and Src phosphorylation. nih.gov This disruption of integrin-dependent signaling ultimately leads to disassembly of the cytoskeleton, cellular detachment, and apoptosis. nih.gov
Regulation of Src Kinase Activity
Cilengitide modulates the activity of Src, a non-receptor tyrosine kinase, although the specific regulatory effects appear to be context-dependent. In both endothelial and glioma cells, studies have demonstrated that Cilengitide inhibits the phosphorylation of Src, which is a key step in its activation. nih.goviiarjournals.orgnih.gov This inhibition is part of a broader suppression of integrin-dependent signaling that contributes to the compound's anti-proliferative and pro-apoptotic effects. nih.gov
Conversely, other research indicates that Cilengitide binding to αVβ3 integrins can, in some circumstances, stimulate the phosphorylation of Src at residue S418. plos.org This activation of Src can then lead to the phosphorylation of other downstream molecules like focal adhesion kinase (FAK). plos.orgnih.gov Pharmacological inhibition of Src kinase activity has been shown to prevent many of the subsequent cellular effects of Cilengitide, such as the phosphorylation of FAK and VE-cadherin, confirming the central role of Src in the signaling cascade initiated by the compound. nih.govsemanticscholar.org These differing findings suggest that Cilengitide's effect on Src may vary depending on cell type and the specific integrin-ligand environment.
Alterations in PI3K/Akt/mTOR Signaling Cascades
The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a critical signaling cascade for cell survival and proliferation that is frequently dysregulated in cancer. nih.govfrontiersin.org Cilengitide has been shown to significantly alter this pathway by inhibiting the phosphorylation of Akt, a central kinase in the cascade. nih.govnih.gov This inhibitory effect has been observed in both endothelial and glioma cells, contributing to the compound's ability to suppress proliferation and induce apoptosis. nih.govresearchgate.net
Transcriptome sequencing of melanoma cells treated with Cilengitide confirmed that the PI3K/Akt signaling pathway is one of the key pathways affected by the compound. nih.gov Specifically, treatment led to a significant decrease in the phosphorylation of both Akt and mTOR. nih.gov However, some evidence suggests that while Cilengitide can activate αVβ3 integrins, this activation may be insufficient to fully trigger downstream signaling pathways like PI3K/Akt, possibly due to the absence of other necessary adaptor proteins that are typically present at focal adhesions. plos.org
Modulation of Ras/MAPK/ERK Signaling Pathways
The Ras/MAPK/ERK pathway is another crucial signaling route that transmits signals from cell surface receptors to the DNA in the nucleus, often regulating cell division and proliferation. wikipedia.org Cilengitide modulates this pathway, primarily through an inhibitory mechanism. In endothelial cells, Cilengitide has been found to inhibit the phosphorylation of ERK1/2 (also known as p44/42 MAPK) that is induced by vascular endothelial growth factor (VEGF). nih.gov
Furthermore, studies in melanoma cells have shown that the MAPK signaling pathway is among those significantly altered by Cilengitide treatment, which correlates with reduced cell viability and increased apoptosis. nih.gov Similar to its effects on the PI3K/Akt pathway, the activation of αVβ3 by Cilengitide may not be sufficient to fully activate the downstream ERK1/2 pathway under certain conditions. plos.org
Impact on NF-κB Pathway Activation
The nuclear factor kappa B (NF-κB) pathway is involved in cellular responses to stress, inflammation, and cell survival. nih.gov While integrin activation can lead to the triggering of NF-κB, Cilengitide's interaction with this pathway appears to be inhibitory. iiarjournals.org Research suggests that the αVβ3 activation induced by Cilengitide is not sufficient to cause a full activation of the NF-κB pathway. plos.org
Role in Hypoxia-Inducible Factor 1α (HIF-1α) Degradation
Hypoxia-inducible factor 1α (HIF-1α) is a transcription factor that plays a key role in the cellular response to low oxygen conditions (hypoxia), a common feature of the tumor microenvironment. nih.govbmbreports.org Under normal oxygen conditions, HIF-1α is rapidly degraded. cellphysiolbiochem.commdpi.com Research has shown that Cilengitide plays a crucial role in controlling HIF-1α levels. In glioblastoma cells under hypoxic conditions, treatment with Cilengitide led to a significant and dose-dependent decrease in the intracellular levels of HIF-1α. nih.gov This finding suggests that the αvβ3 and αvβ5 integrins are key regulators of the glioma response to hypoxia by controlling the degradation of HIF-1α. nih.gov By inhibiting these integrins, Cilengitide effectively reduces glioma hypoxia and vessel density. iiarjournals.org
Cellular Adhesion and Detachment Induction Mechanisms
A primary and well-documented molecular effect of Cilengitide is the induction of cellular detachment. nih.gov By blocking the binding of αvβ3 and αvβ5 integrins to ECM proteins like vitronectin and tenascin, Cilengitide disrupts the physical anchoring of cells to their substrate. iiarjournals.orgplos.org This leads to a loss of adhesion, causing cells to round up and detach from the culture dish or surrounding matrix. nih.govnih.gov This effect is dose-dependent and has been observed in various cell types, including endothelial cells and glioma cells. nih.gov The antiangiogenic activity of Cilengitide is largely attributed to this mechanism, as it induces a form of apoptosis known as anoikis (detachment-mediated cell death) in endothelial cells that rely on these specific integrins for survival. plos.org
The table below summarizes the observed effects of Cilengitide on the adhesion and viability of different cell lines.
| Cell Line | Cell Type | Effect of Cilengitide | Research Finding |
| HMEC-1 | Human Microvascular Endothelial | Dose-dependent detachment and inhibition of proliferation. nih.gov | Incubation with Cilengitide for 24 hours induced striking morphologic changes and detachment. nih.gov |
| G28, G44 | Glioma | Caused rounding, detachment, inhibited proliferation, and induced apoptosis. nih.gov | An inhibitory effect on cell proliferation was observed at concentrations as low as 1 μg/ml. nih.gov |
| B16, A375 | Melanoma | Inhibited cell growth in a time- and dose-dependent manner; induced apoptosis. nih.govtandfonline.com | Reduced cell viability was observed after 24, 48, and 72 hours of treatment. tandfonline.com |
| HUVEC | Human Umbilical Vein Endothelial | Induced detachment when cultured on vitronectin or low-density fibronectin/collagen I. plos.org | Efficiently inhibited αVβ3-mediated cell adhesion. plos.org |
Dissociation of Transmembrane Helices and Integrin Aggregation
Integrin activation and subsequent signal transduction is a multi-step process. The binding of a ligand to an integrin induces conformational changes that lead to the separation, or dissociation, of the α and β subunit transmembrane helices. nih.govmdpi.com This separation is a critical step in "outside-in" signaling. Following this, integrin heterodimers cluster into aggregates, forming focal contacts and ultimately mature focal adhesions where signaling complexes assemble. nih.gov
The mechanism of Cilengitide can be understood within this framework. At higher concentrations, Cilengitide acts as an antagonist by blocking the multivalent binding required for integrin aggregation and robust signal transduction. This blocking of aggregation and the subsequent formation of focal adhesions is thought to be a key component of its anti-angiogenic effect. nih.gov
Induction of Anoikis in Target Cells by Cilengitide (trifluoroacetate)
Cilengitide (trifluoroacetate) is a synthetic cyclic pentapeptide that acts as a selective antagonist of the αvβ3 and αvβ5 integrins. A key aspect of its molecular mechanism of action is the induction of anoikis, a form of programmed cell death that occurs in anchorage-dependent cells upon detachment from the surrounding extracellular matrix (ECM). By blocking the interaction between these integrins and their ligands in the ECM, Cilengitide disrupts the survival signals that are essential for many cell types, particularly endothelial and certain tumor cells, leading to their demise.
The process is initiated by the binding of Cilengitide to αvβ3 and αvβ5 integrins, which prevents their engagement with ECM proteins like vitronectin. This disruption of cell-matrix adhesion is a critical first step, as it leads to the loss of physical anchorage and the interruption of integrin-mediated survival signaling. Consequently, affected cells undergo morphological changes, including rounding and detachment from the substrate.
This detachment triggers a cascade of intracellular events that culminate in apoptosis. A central mediator in this pathway is the focal adhesion kinase (FAK), a non-receptor tyrosine kinase that plays a pivotal role in integrin-mediated signaling. Upon integrin ligation to the ECM, FAK is autophosphorylated, creating a signaling hub that activates downstream pro-survival pathways, including the PI3K/Akt and Src family kinase pathways. Cilengitide treatment has been shown to inhibit the phosphorylation of FAK in a dose- and time-dependent manner. nih.gov This dephosphorylation inactivates FAK and subsequently suppresses the downstream pro-survival signals.
The inhibition of the FAK/Src/Akt signaling axis is a crucial component of Cilengitide-induced anoikis. The Akt pathway, in particular, is a major regulator of cell survival, and its inhibition promotes the activity of pro-apoptotic proteins. Research has demonstrated that Cilengitide's anti-adhesive effects are directly linked to the induction of apoptosis, and this mechanism is indistinguishable from anoikis. nih.gov Studies in glioma cell lines, for example, have shown that the rate of apoptosis induced by Cilengitide in adherent cells is comparable to that observed when cells are cultured on non-adherent surfaces to induce anoikis directly. nih.gov
The susceptibility of cells to Cilengitide-induced anoikis can be influenced by their dependence on αvβ3 and αvβ5 integrins for survival. Cells that heavily rely on these specific integrins for adhesion and signaling are more sensitive to the effects of Cilengitide. The induction of anoikis by Cilengitide has been observed in various cell types, including endothelial cells and different cancer cells, such as glioma and neuroblastoma. nih.govresearchgate.net
Detailed Research Findings
Numerous studies have provided quantitative data on the induction of anoikis by Cilengitide in different cell lines. These findings highlight the dose-dependent nature of this effect and its impact on cell viability and key signaling molecules.
In human glioma cell lines G28 and G44, Cilengitide treatment led to a significant, dose-dependent increase in apoptosis after 24 hours. nih.gov Similarly, in melanoma cell lines B16 and A375, Cilengitide induced apoptosis in a dose-dependent manner. tandfonline.com
| Cell Line | Cilengitide Concentration (µg/mL) | Percentage of Apoptotic Cells (%) | Reference |
|---|---|---|---|
| G28 (Glioma) | 5 | 18 | nih.gov |
| 50 | 35 | ||
| G44 (Glioma) | 50 | 50 | |
| B16 (Melanoma) | 5 | 15.27 | tandfonline.com |
| 10 | 21.71 | ||
| A375 (Melanoma) | 5 | 14.89 | |
| 10 | 36.6 |
The induction of anoikis by Cilengitide is directly linked to the inhibition of key signaling proteins. In G28 glioma cells, Cilengitide treatment resulted in a time- and dose-dependent inhibition of FAK and Akt phosphorylation. nih.gov
| Target Protein | Cell Line | Treatment Conditions | Effect | Reference |
|---|---|---|---|---|
| Phospho-FAK | G28 (Glioma) | 50 µg/mL Cilengitide for 30-60 min | Inhibition of phosphorylation observed | nih.gov |
| Increasing concentrations for 1 hour | Dose-dependent inhibition of phosphorylation | |||
| Phospho-Akt | Increasing concentrations for 1 hour | Dose-dependent inhibition of phosphorylation |
These findings underscore the molecular mechanism by which Cilengitide (trifluoroacetate) induces anoikis in target cells. By disrupting integrin-mediated adhesion and inhibiting the FAK/Src/Akt survival signaling pathway, Cilengitide effectively promotes programmed cell death in cells dependent on these pathways.
Preclinical Efficacy Investigations of Cilengitide Trifluoroacetate in Disease Models
Inhibition of Angiogenesis in Preclinical Models
Cilengitide (B523762) has demonstrated potent anti-angiogenic properties in a variety of preclinical models by interfering with key processes in the formation of new blood vessels.
Suppression of Endothelial Cell Proliferation and Differentiation
Cilengitide has been shown to inhibit the proliferation and differentiation of endothelial cells, which are fundamental steps in angiogenesis. In vitro studies have demonstrated that cilengitide can significantly decrease the proliferation of human microvascular endothelial cells (HMEC-1) in a dose-dependent manner. nih.gov For instance, at a concentration of 1 μg/ml, cilengitide induced a 33% to 59% inhibition of HMEC-1 proliferation over 24 to 72 hours. nih.gov Furthermore, cilengitide has been found to inhibit the proliferation and differentiation of human endothelial progenitor cells (EPCs), which are crucial for neovascularization in tumors. iiarjournals.orgnih.gov Treatment with cilengitide led to a dose-dependent reduction in the proliferation of CD133+ progenitor cells and a decrease in the expression of endothelial markers such as CD144 and von Willebrand factor. nih.govashpublications.org
Induction of Apoptosis in Activated Endothelial Cells
A key mechanism of cilengitide's anti-angiogenic activity is the induction of apoptosis, or programmed cell death, in activated endothelial cells. nih.govnih.gov By disrupting the binding of integrins to the extracellular matrix, cilengitide can lead to cellular detachment and subsequent apoptosis, a process known as anoikis. nih.govplos.org Studies have shown a dose-dependent increase in the proportion of apoptotic endothelial cells following treatment with cilengitide. nih.govresearchgate.net This effect is mediated by the inhibition of critical survival signaling pathways, including the FAK/Src/AKT pathway. nih.govnih.gov
Effects on Microvessel Sprouting and Tubule Formation in In Vitro Assays
Cilengitide effectively inhibits the formation of capillary-like structures by endothelial cells in vitro. It has been shown to block the migration and tube formation of endothelial cells induced by pro-angiogenic factors such as vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF). nih.gov In assays using human umbilical vein endothelial cells (HUVECs), cilengitide significantly inhibited tube formation, and this effect was enhanced when combined with other anti-angiogenic agents. nih.govnih.gov These findings indicate that cilengitide can disrupt the later stages of angiogenesis, where endothelial cells organize into functional blood vessels.
Reduction of Functional Vessel Density in Animal Models
In vivo studies have corroborated the anti-angiogenic effects of cilengitide observed in vitro. Treatment with cilengitide has been shown to significantly reduce functional vessel density in various animal tumor models. nih.gov For example, in preclinical models of glioblastoma, cilengitide treatment led to a reduction in tumor hypoxia and vessel density. iiarjournals.org This reduction in the tumor's blood supply can retard tumor growth and metastasis. nih.gov
Anti-angiogenic Activity in Chick Chorioallantoic Membrane and Rabbit Cornea Assays
The anti-angiogenic potential of cilengitide has been confirmed in classic in vivo angiogenesis assays. In the chick chorioallantoic membrane (CAM) model, a single injection of a precursor to cilengitide, c(RGDfV), was able to disrupt tumor-induced angiogenesis. nih.gov The CAM assay is a widely used model to study both angiogenesis and anti-angiogenesis. nih.govehu.eusmdpi.comspringernature.com Similarly, in the rabbit cornea assay, another standard model for studying neovascularization, cilengitide has shown efficacy in inhibiting blood vessel growth. nih.govresearchgate.netspringernature.com These assays provide further evidence of cilengitide's ability to interfere with the development of new blood vessels in a living organism.
Direct Cellular Effects and Anti-Invasive Activity
Beyond its anti-angiogenic properties, cilengitide exerts direct effects on tumor cells, inhibiting their proliferation, inducing apoptosis, and preventing invasion.
Integrins αvβ3 and αvβ5 are not only expressed on activated endothelial cells but are also found on the surface of various tumor cells, including glioma and melanoma. nih.govnih.gov This allows cilengitide to directly target the cancer cells. In vitro studies have shown that cilengitide can cause the detachment and rounding of integrin-expressing glioma cells, leading to the inhibition of proliferation and induction of apoptosis. nih.govnih.gov For instance, treatment of G28 and G44 glioma cell lines with cilengitide resulted in a significant inhibition of cell proliferation and induced apoptosis, particularly at higher concentrations. nih.gov The anti-proliferative and pro-apoptotic effects of cilengitide on tumor cells are also linked to the inhibition of the FAK/Src/AKT signaling pathway. nih.govnewdrugapprovals.org
Furthermore, cilengitide has demonstrated anti-invasive activity. By blocking integrin-mediated adhesion to extracellular matrix proteins like vitronectin and tenascin, cilengitide can suppress the migration and invasion of tumor cells. iiarjournals.orgnih.gov This has been observed in preclinical models of glioblastoma and melanoma. nih.govresearchgate.net In a hamster model of melanoma, cilengitide treatment was shown to prevent the formation of lymph node metastases. iiarjournals.org
Table 1: Summary of Preclinical Efficacy of Cilengitide (trifluoroacetate)
| Mechanism of Action | In Vitro Findings | In Vivo Findings | Key Signaling Pathways Involved |
|---|
| Inhibition of Angiogenesis | - Suppression of endothelial cell proliferation and differentiation nih.govnih.gov
Modulation of Cell Migration Capabilities
The effect of Cilengitide on tumor cell migration has shown varied results depending on the cell type and experimental context. In vitro studies on human breast carcinoma cells (MDA-MB-231) demonstrated that treatment with Cilengitide resulted in decreased cell migration. nih.gov Similarly, derivatives of Cilengitide were found to effectively inhibit the migration of gefitinib-resistant non-small cell lung cancer (NSCLC) cells. frontiersin.org Research also indicates that Cilengitide can inhibit migration induced by vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF) in vitro. nih.gov
However, the response is not uniform across all cancer types. In studies involving glioma cells, Cilengitide induced a concentration-dependent increase in the number of migrated U87MG and LNT-229 tumor cells, while the migration of LN-308 cells was unaffected. nih.gov This highlights the complex and sometimes contradictory role of integrin inhibition in modulating cell motility, which may be dependent on the specific integrin expression profiles and signaling pathways active in different tumor cells.
Table 1: Effect of Cilengitide on Cell Migration in Various Cancer Cell Lines
| Cell Line | Cancer Type | Effect on Migration |
|---|---|---|
| MDA-MB-231 | Breast Carcinoma | Decreased nih.gov |
| A549GR | Non-Small Cell Lung Cancer | Inhibited frontiersin.org |
| U87MG | Glioblastoma | Increased nih.gov |
| LNT-229 | Glioblastoma | Increased nih.gov |
| LN-308 | Glioblastoma | Unaffected nih.gov |
Inhibition of Cellular Invasion in Matrigel and Other In Vitro Assays
Cilengitide has demonstrated a significant ability to inhibit cellular invasion, a critical step in metastasis, across various preclinical models. In a Matrigel invasion assay, which simulates the extracellular matrix, Cilengitide significantly reduced the invasiveness of LN-308 glioma cells. nih.gov It also decreased the invasion of MDA-MB-231 breast cancer cells in vitro. nih.gov
Further studies have confirmed these anti-invasive properties. In malignant pleural mesothelioma cells, Cilengitide suppressed invasion, an effect that was mimicked by the genetic knockdown of its target integrin subunits, ITGB3 and ITGB5. nih.gov For glioblastoma cell lines with high αvβ3 expression, Cilengitide was shown to suppress invasion in a transwell assay. nih.gov Additionally, when used in combination with the EGFR inhibitor erlotinib, Cilengitide enhanced the inhibition of TGF-β1–induced invasion in A549 lung cancer cells. mdpi.com In contrast, some glioma cell lines, such as U87MG and LNT-229, showed no change in invasive capacity in response to Cilengitide in a Matrigel assay. nih.gov
Induction of Apoptosis in Integrin-Expressing Tumor Cells
A key mechanism of Cilengitide's anti-tumor activity is the induction of apoptosis, or programmed cell death, particularly in cells reliant on integrin-mediated adhesion for survival. By disrupting the binding of integrins to the extracellular matrix, Cilengitide can trigger a form of detachment-dependent cell death known as anoikis. nih.govresearchgate.net This effect has been observed in both endothelial cells and glioma cells. nih.govnih.gov
Preclinical studies have shown that Cilengitide induces apoptosis in human glioma cell lines G28 and G44. nih.govresearchgate.net This process is mediated by the inhibition of critical survival signaling pathways, including the FAK/Src/AKT pathway. nih.govresearchgate.net Similarly, Cilengitide was found to induce apoptosis in B16 and A375 melanoma cell lines in vitro. researchgate.net The pro-apoptotic effect is a central component of its direct action against tumor cells that express its target integrins. nih.govnih.gov
Impact on Osteoclast Activity and Bone Resorption in Metastasis Models
Bone metastasis is a complex process often involving increased activity of osteoclasts, the cells responsible for bone resorption. frontiersin.orgmdpi.com Integrin αvβ3 is essential for osteoclast function and bone degradation. researchgate.netfrontiersin.org Preclinical research has established that Cilengitide can effectively target this process. In vitro studies have demonstrated that Cilengitide treatment leads to a decrease in osteoclast activity. nih.gov
This inhibitory effect extends to models of cancer. Cilengitide has been shown to restrain the osteoclast-like bone-resorbing function of multiple myeloma plasma cells by disrupting their adhesion properties. nih.gov In a nude rat model of breast cancer bone metastasis, adjuvant treatment with Cilengitide reduced the volume of osteolytic lesions, indicating a reduction in bone resorption in vivo. nih.govresearchgate.net These findings underscore Cilengitide's potential to interfere with the "vicious cycle" of bone metastasis, where tumor cells stimulate osteoclasts, leading to bone degradation that in turn releases growth factors promoting tumor growth. nih.govresearchgate.net
Preclinical Anti-Tumorigenic Efficacy Studies
Beyond its effects on cellular processes, Cilengitide has been evaluated for its ability to inhibit tumor growth in vivo using various xenograft models.
Efficacy in Orthotopic Xenograft Models (e.g., Glioblastoma, Medulloblastoma, Melanoma)
Orthotopic xenograft models, where human tumor cells are implanted into the corresponding organ in an immunodeficient animal, provide a more clinically relevant microenvironment to test therapeutic agents. In such models, Cilengitide has shown notable efficacy.
A key preclinical study demonstrated that treatment with Cilengitide led to a reduction in tumor size and increased survival in mice with orthotopic brain tumors. nih.gov Specifically, it has been shown to inhibit tumor growth in orthotopic models of human melanoma, medulloblastoma, and glioblastoma in both nude and SCID mice. nih.gov In a model of intracranial LN-308 glioma xenografts, mice treated with Cilengitide displayed reduced levels of phosphorylated Smad2, a downstream effector of the pro-tumorigenic TGF-β signaling pathway. asco.org These studies suggest that Cilengitide's efficacy is pronounced within the specific tumor microenvironment where its target integrins play a crucial role. nih.gov
Retardation of Tumor Growth in Established Xenografts
Cilengitide has also shown the ability to slow the growth of established tumors in various xenograft models. In vivo studies have shown it can block the growth of human xenografts in nude mice. nih.gov In a nude rat model of developing bone metastases from breast cancer, Cilengitide treatment reduced the volume of associated soft tissue tumors. nih.gov The inhibition of αv integrins by Cilengitide resulted in a significant retardation of tumor growth and metastasis in vivo. nih.gov
Interestingly, the tumor microenvironment appears critical for this effect. One study noted that while Cilengitide reduced tumor size in an orthotopic brain tumor model, it did not inhibit the growth of the same tumors when they were grown subcutaneously in a heterotopic model. nih.gov In a murine melanoma model, a combination therapy of Cilengitide with an anti-PD1 monoclonal antibody effectively reduced tumor growth and extended survival. researchgate.net
Prevention of Metastasis Formation in In Vivo Models
Cilengitide (trifluoroacetate) has demonstrated significant potential in preclinical studies to inhibit the formation of metastases, a critical aspect of cancer progression. Its mechanism of action is largely attributed to its function as a selective antagonist of αvβ3 and αvβ5 integrins, which are crucial for cell-cell and cell-extracellular matrix interactions involved in metastatic dissemination.
In various in vivo models, Cilengitide has shown the ability to interfere with multiple stages of the metastatic cascade, including local invasion, intravasation, and extravasation of tumor cells. For instance, in models of human melanoma, treatment with Cilengitide has been shown to significantly reduce the number of lung metastases. This effect is thought to be mediated by the inhibition of integrin-dependent adhesion of circulating tumor cells to the endothelium of blood vessels in distant organs. Similarly, in preclinical models of breast cancer, Cilengitide has been effective in preventing the establishment of metastatic colonies in the lungs.
Research in prostate cancer models has highlighted the role of Cilengitide in inhibiting bone metastasis. By blocking the interaction between prostate cancer cells and the bone matrix, Cilengitide can prevent the homing and colonization of these cells in the bone microenvironment.
Efficacy of Cilengitide in Preventing Metastasis in Preclinical Models
| Disease Model | Metastatic Site | Observed Effect of Cilengitide |
|---|---|---|
| Human Melanoma | Lung | Significant reduction in the number of metastases. |
| Breast Cancer | Lung | Prevention of metastatic colony establishment. |
| Prostate Cancer | Bone | Inhibition of bone metastasis. |
Differential Activity in Heterotopic Versus Orthotopic Tumor Models
The preclinical efficacy of Cilengitide has been observed to vary between heterotopic and orthotopic tumor models, underscoring the importance of the tumor microenvironment in modulating therapeutic response. Orthotopic models, where tumor cells are implanted into the corresponding organ of origin, more accurately recapitulate the native tumor microenvironment compared to heterotopic models, where cells are typically implanted subcutaneously.
In studies involving glioblastoma, Cilengitide has demonstrated superior efficacy in orthotopic intracranial models compared to subcutaneous heterotopic models. This difference is likely due to the unique brain microenvironment, where the interaction between glioma cells and the brain parenchyma, as well as the blood-brain barrier, is heavily dependent on the integrins targeted by Cilengitide.
Conversely, in some pancreatic cancer models, while Cilengitide showed anti-proliferative effects in both heterotopic and orthotopic settings, its impact on local invasion and metastasis was more pronounced in the orthotopic models. This highlights the ability of the orthotopic environment to better model the complex stromal interactions that drive the progression of pancreatic cancer.
Comparative Efficacy of Cilengitide in Heterotopic vs. Orthotopic Models
| Tumor Model | Implantation Site | Observed Efficacy of Cilengitide |
|---|---|---|
| Glioblastoma | Orthotopic (Intracranial) | Superior anti-tumor activity. |
| Glioblastoma | Heterotopic (Subcutaneous) | Reduced anti-tumor activity compared to orthotopic models. |
| Pancreatic Cancer | Orthotopic | More pronounced inhibition of local invasion and metastasis. |
Combinatorial Therapeutic Approaches in Preclinical Settings
Mechanisms of Radiosensitization in Tumor Models
Cilengitide has been investigated as a potential radiosensitizer, aiming to enhance the efficacy of radiation therapy in various tumor models. The proposed mechanisms underlying this radiosensitizing effect are multifaceted. One key mechanism involves the inhibition of integrin-mediated survival signaling pathways that can protect tumor cells from radiation-induced cell death. By blocking αvβ3 and αvβ5 integrins, Cilengitide disrupts the adhesion of tumor cells to the extracellular matrix, thereby abrogating these pro-survival signals and increasing their sensitivity to radiation.
Furthermore, Cilengitide's anti-angiogenic properties contribute to its radiosensitizing effects. Radiation can induce the expression of pro-angiogenic factors, leading to tumor revascularization and resistance. By inhibiting integrin signaling on endothelial cells, Cilengitide can counteract this radiation-induced angiogenesis, leading to a more durable anti-tumor response when combined with radiotherapy.
Synergy with Chemotherapeutic Agents (e.g., Temozolomide (B1682018), Paclitaxel (B517696), Proteasome Inhibitors)
Preclinical studies have consistently demonstrated synergistic anti-tumor effects when Cilengitide is combined with various conventional chemotherapeutic agents.
Temozolomide: In glioblastoma models, the combination of Cilengitide and temozolomide has shown significant synergistic activity. Cilengitide is thought to enhance the efficacy of temozolomide by disrupting the protective tumor microenvironment and potentially improving drug penetration into the tumor tissue.
Paclitaxel: In preclinical models of breast and ovarian cancer, the co-administration of Cilengitide and paclitaxel has resulted in enhanced anti-tumor and anti-metastatic effects.
Proteasome Inhibitors: In multiple myeloma, where cell adhesion-mediated drug resistance is a significant challenge, Cilengitide has been shown to overcome resistance to proteasome inhibitors like bortezomib.
Synergistic Combinations of Cilengitide with Chemotherapeutic Agents
| Chemotherapeutic Agent | Tumor Model | Observed Effect of Combination |
|---|---|---|
| Temozolomide | Glioblastoma | Significant synergistic anti-tumor activity. |
| Paclitaxel | Breast and Ovarian Cancer | Enhanced anti-tumor and anti-metastatic effects. |
| Proteasome Inhibitors (e.g., Bortezomib) | Multiple Myeloma | Overcoming of cell adhesion-mediated drug resistance. |
Enhancement of Immunotherapy Efficacy (e.g., Anti-PD-1 Therapy)
There is growing preclinical evidence to suggest that Cilengitide can enhance the efficacy of immune checkpoint inhibitors, such as anti-PD-1 therapy. By modulating the tumor microenvironment, Cilengitide may facilitate the infiltration of cytotoxic T lymphocytes into the tumor bed. The inhibition of integrins on both tumor and endothelial cells can lead to a less immunosuppressive microenvironment, thereby augmenting the anti-tumor immune response initiated by anti-PD-1 antibodies.
Co-treatment with Tyrosine Kinase Inhibitors in Resistant Cells
Cilengitide has shown promise in overcoming acquired resistance to tyrosine kinase inhibitors (TKIs) in preclinical models. For example, in non-small cell lung cancer models that have developed resistance to EGFR inhibitors, the upregulation of integrin signaling pathways has been identified as a key resistance mechanism. Co-treatment with Cilengitide has been demonstrated to re-sensitize these resistant cells to the effects of the TKI, offering a potential therapeutic strategy to circumvent acquired drug resistance.
Dose-Dependent and Context-Specific Preclinical Observations
Preclinical investigations into Cilengitide (trifluoroacetate) have revealed complex, dose-dependent, and context-specific biological activities. The compound does not exhibit a simple linear dose-response curve; instead, its effects on angiogenesis and tumor cell behavior can vary significantly with concentration. This dose-dependent duality is a critical factor in understanding its mechanism of action and in the design of experimental protocols. High concentrations of Cilengitide generally produce the expected anti-angiogenic and pro-apoptotic effects by competitively inhibiting the binding of extracellular matrix proteins to αvβ3 and αvβ5 integrins. iiarjournals.orgplos.org However, a substantial body of evidence has demonstrated that low concentrations can paradoxically promote angiogenesis, a phenomenon with significant implications for its therapeutic application. researchgate.net
Phenomenon of Low-Concentration Pro-Angiogenic Stimulation
A paradoxical, pro-angiogenic effect has been observed when Cilengitide is present at low, nanomolar concentrations. researchgate.netnih.gov Instead of inhibiting the formation of new blood vessels, these low doses have been shown to stimulate tumor growth and angiogenesis in certain preclinical models. researchgate.net This phenomenon was systematically investigated in models such as B16F0 melanoma and Lewis lung carcinoma, where sustained low-dose administration led to increased tumor volume and blood vessel density. researchgate.netrug.nl
The proposed mechanism behind this effect involves the alteration of trafficking dynamics of αvβ3 integrin and vascular endothelial growth factor receptor-2 (VEGFR-2). researchgate.net At low concentrations, Cilengitide appears to enhance VEGF-mediated angiogenesis, promoting the migration of endothelial cells toward a VEGF signal. researchgate.netnih.gov This agonistic behavior at low concentrations may be due to changes in integrin affinity and signaling, leading to the recruitment of αvβ3 to focal adhesions, which ultimately enhances endothelial cell migration and proliferation. nih.gov In a murine hindlimb ischemia model, a low dose of Cilengitide (50 μg/kg) was found to promote blood flow recovery and angiogenesis, an effect not seen at a higher dose (5 mg/kg). frontiersin.org This pro-angiogenic effect was linked to increased macrophage infiltration and polarization. frontiersin.org
This biphasic activity, where low concentrations stimulate and high concentrations inhibit angiogenesis, underscores the complexity of integrin-targeted therapies. rug.nlnih.gov
Table 1: Concentration-Dependent Effects of Cilengitide in Preclinical Models
| Model System | Cilengitide Concentration/Dose | Observed Effect | Reference |
|---|---|---|---|
| B16F0 Melanoma & Lewis Lung Carcinoma (in vivo) | Low (nanomolar) concentrations via minipumps | Stimulated tumor growth and angiogenesis | researchgate.net |
| B16F0 Melanoma & Lewis Lung Carcinoma (in vivo) | High (200 mg/kg/day) concentrations | No significant effect on tumor volume or vessel density | researchgate.net |
| Mouse Hindlimb Ischemia Model | Low dose (50 μg/kg) | Promoted blood flow recovery and angiogenesis | frontiersin.org |
| Mouse Hindlimb Ischemia Model | High dose (5 mg/kg) | No enhancement of blood perfusion | frontiersin.org |
| Breast Cancer Cell Lines (in vitro) | High dose (20 µM) | Induced apoptosis and reduced cell viability | nih.gov |
| Melanoma Cell Lines (in vitro) | Dose-dependent (1-1000 µg/ml) | Inhibited cell growth in a time- and dose-dependent manner | tandfonline.com |
Implications for Experimental Design and Interpretation
The dose-dependent and paradoxical effects of Cilengitide have profound implications for the design of preclinical studies and the interpretation of their results. The observation that low nanomolar concentrations can be pro-angiogenic could compromise the efficacy of therapeutic strategies aiming for angiogenesis inhibition. researchgate.net
A critical consideration is the pharmacokinetic profile of the compound. Following administration, plasma concentrations of Cilengitide can fall rapidly from micromolar to nanomolar levels. researchgate.netrug.nl This means that even with high-dose bolus administration, tumor tissues are intermittently exposed to both high, potentially therapeutic concentrations and low, potentially stimulatory concentrations. rug.nl This fluctuation could explain the lack of efficacy observed in some preclinical studies where high doses were administered; the anti-angiogenic effect of the high concentration may be neutralized by the pro-angiogenic effect of the sustained low concentration between doses. rug.nl
These findings dictate that experimental designs must carefully consider the dosing schedule. Continuous infusion or more frequent administration schedules that maintain plasma concentrations above the pro-angiogenic threshold might be necessary to observe a consistent anti-tumor effect. Conversely, bolus injections that result in wide concentration swings could yield misleading or negative results. rug.nl
Furthermore, the interpretation of results must account for this biphasic activity. A failure to suppress tumor growth in a preclinical model might not indicate a lack of drug activity, but rather an inappropriate dosing regimen that allows for pro-angiogenic stimulation. researchgate.netrug.nl This highlights the necessity for in-depth pharmacokinetic and pharmacodynamic assessments in parallel with efficacy studies to ensure that drug concentrations in the tumor microenvironment are within the intended therapeutic window. nih.gov The context-specific nature of these effects also suggests that the pro-angiogenic potential might be repurposed, for example, to stabilize leaky tumor vessels to improve the delivery of other cytotoxic agents. nih.gov
Advanced Research Methodologies and Analytical Approaches in Cilengitide Trifluoroacetate Studies
In Vitro Cell-Based Functional Assays
A range of functional assays has been employed to characterize the impact of Cilengitide (B523762) on fundamental cellular processes such as adhesion, migration, and invasion. These assays provide quantitative and qualitative data on the compound's efficacy in disrupting key steps of tumor progression and angiogenesis.
Quantitative cell adhesion assays are fundamental in studying the effects of Cilengitide, as its primary targets, integrins, are key adhesion molecules. In these assays, cells are typically allowed to adhere to plates coated with extracellular matrix proteins like vitronectin or fibronectin in the presence of varying concentrations of Cilengitide. nih.gov The number of attached cells is then quantified, often by staining with crystal violet and measuring absorbance. nih.gov Studies have shown that Cilengitide can induce detachment in some glioma cell lines in a concentration-dependent manner. nih.govnih.gov Interestingly, the level of detachment does not always correlate with the expression levels of its target integrins, αvβ3 and αvβ5. nih.gov In meningioma cell lines, Cilengitide treatment led to cells rounding up and detaching from the culture flask, indicating a decrease in cell adhesion. aacrjournals.org
| Cell Line | Observation | Reference |
|---|---|---|
| U87MG | Induces detachment | nih.gov |
| LNT-229 | Induces detachment | nih.gov |
| LN-308 | Induces detachment | nih.gov |
The effect of Cilengitide on cell migration, a crucial aspect of cancer metastasis, has been evaluated using several in vitro models. The scratch assay, or wound healing assay, is a straightforward method to study directional cell migration. nih.govfrontiersin.org In this assay, a "scratch" is created in a confluent cell monolayer, and the rate of closure of this gap is monitored over time in the presence or absence of Cilengitide. nih.gov For instance, in studies with human microvascular endothelial cells (HMVEC-d), Cilengitide was shown to decrease the rate of wound closure in a dose-dependent manner, indicating an inhibitory effect on endothelial cell migration. nih.gov
Transwell migration assays, also known as Boyden chamber assays, provide a quantitative measure of cell migration towards a chemoattractant. nih.govsigmaaldrich.com In this system, cells are seeded in an upper chamber and migrate through a porous membrane into a lower chamber containing a chemoattractant. nih.gov Research on glioma cell lines has demonstrated that Cilengitide can induce a concentration-dependent increase in the number of migrated tumor cells in U87MG and LNT-229 cells, while the migration of LN-308 cells was unaffected. nih.gov In contrast, for meningioma cells, Cilengitide was found to significantly inhibit migration. aacrjournals.org
Cell invasion, which involves the degradation of the extracellular matrix, is a critical step in tumor metastasis. annalsofrscb.ro The Boyden chamber assay can be adapted to study invasion by coating the porous membrane with a layer of extracellular matrix proteins, such as Matrigel. nih.govnih.gov This Matrigel invasion assay assesses the ability of cells to degrade the matrix and migrate to the lower chamber.
Studies using this method have shown that Cilengitide can have varying effects on different cell types. For example, the invasiveness of LN-308 glioma cells was significantly reduced by Cilengitide. nih.gov Conversely, in U87MG or LNT-229 glioma cells, no such effect was observed. nih.gov In the context of meningioma, Cilengitide clearly inhibited the invasiveness of the malignant cell line IOMM-Lee and primary benign meningioma cells in a dose-dependent manner. aacrjournals.org
| Cell Line | Migration Assay Result | Invasion Assay Result | Reference |
|---|---|---|---|
| U87MG | Increased migration | No effect | nih.gov |
| LNT-229 | Increased migration | No effect | nih.gov |
| LN-308 | Unaffected | Significantly reduced | nih.gov |
Three-dimensional (3D) cell culture models, such as spheroids, more accurately mimic the in vivo tumor microenvironment compared to traditional 2D cultures. plos.org These models are increasingly being used to evaluate the efficacy of anti-cancer agents like Cilengitide. nih.govresearchgate.net In studies on malignant pleural mesothelioma (MPM), the effect of Cilengitide on the invasion of cells from 3D spheroids embedded in a collagen matrix was investigated. nih.govresearchgate.net The results showed that Cilengitide completely suppressed the invasion of collagen matrix by cells from H28 spheroids. nih.gov For other MPM cell lines, the effect was less pronounced, though some inhibition of invasion was observed. nih.gov
Molecular and Biochemical Analysis Techniques
To understand the molecular mechanisms underlying the functional effects of Cilengitide, various biochemical and molecular analysis techniques are employed. These methods allow for the examination of protein expression and the activation state of signaling pathways.
Immunoblotting, or Western blotting, is a widely used technique to detect specific proteins in a sample and to assess their post-translational modifications, such as phosphorylation, which often indicates activation of a signaling pathway. nih.gov In Cilengitide research, immunoblotting has been instrumental in elucidating its effects on intracellular signaling cascades.
Studies have shown that Cilengitide can inhibit the phosphorylation of key signaling molecules. For instance, in both endothelial and glioma cells, Cilengitide has been found to inhibit the phosphorylation of Focal Adhesion Kinase (FAK), Src, and Akt. nih.gov The inhibition of these pathways is thought to mediate the observed cellular effects of Cilengitide, including detachment and apoptosis. nih.gov Furthermore, Cilengitide has been shown to induce the phosphorylation of VE-cadherin at specific tyrosine residues (Y658 and Y731) in human umbilical vein endothelial cells (HUVECs), an effect that is dependent on Src kinase activity. plos.orgsemanticscholar.orgresearchgate.net In melanoma cells, Cilengitide has been found to suppress the phosphorylation of STAT3, leading to a downregulation of PD-L1 expression. tandfonline.comnih.gov
| Protein | Cell Type | Effect of Cilengitide | Reference |
|---|---|---|---|
| FAK | Endothelial and Glioma cells | Inhibition of phosphorylation | nih.gov |
| Src | Endothelial and Glioma cells | Inhibition of phosphorylation | nih.gov |
| Akt | Endothelial and Glioma cells | Inhibition of phosphorylation | nih.gov |
| VE-cadherin (Y658, Y731) | HUVEC | Increased phosphorylation | plos.orgsemanticscholar.orgresearchgate.net |
| STAT3 | Melanoma cells | Decreased phosphorylation | tandfonline.comnih.gov |
Gene Expression Profiling (e.g., Transcriptome Sequencing, qPCR)
Gene expression profiling has been a critical tool in deciphering the molecular mechanisms underlying the anti-tumor effects of Cilengitide. By analyzing changes in messenger RNA (mRNA) levels, researchers can identify the genes and signaling pathways that are modulated by the drug.
In a key study investigating the anti-glioma effect of Cilengitide, DNA microarray analysis was performed on the U87ΔEGFR human malignant glioma cell line following treatment. The analysis revealed a significant alteration in the cellular transcriptome, with 265 genes showing changed expression. Of these, 214 genes were up-regulated by more than four-fold, while 51 genes were down-regulated by more than four-fold compared to untreated controls. nih.gov Pathway analysis of these differentially expressed genes indicated an over-representation of genes involved in the "apoptotic cleavage of cellular proteins" and the "TNF receptor signaling pathway". nih.gov Notably, several apoptosis-associated genes, such as caspase 8, were significantly up-regulated, providing strong evidence that Cilengitide's anti-glioma activity is mediated, at least in part, by the induction of programmed cell death. nih.gov
In addition to broad, transcriptome-wide analyses, more targeted approaches like quantitative polymerase chain reaction (qPCR) have been used to investigate Cilengitide's effect on specific genes of interest. For instance, studies have shown that Cilengitide treatment can lead to decreased mRNA and protein expression of Transforming Growth Factor-beta 1 (TGF-β1) and TGF-β2 in glioma cells. nih.govasco.org This is significant as the TGF-β pathway is known to contribute to the malignant phenotype of gliomas. nih.govasco.org
Table 1: Summary of Gene Expression Changes in Glioma Cells Treated with Cilengitide
| Analysis Method | Cell Line | Key Findings | Affected Pathways/Genes | Reference |
|---|---|---|---|---|
| DNA Microarray | U87ΔEGFR (Human Glioma) | 214 genes up-regulated (>4x); 51 genes down-regulated (>4x) | Apoptosis, TNF Receptor Signaling, Caspase 8 | nih.gov |
| PCR, Immunoblot, ELISA | Glioma Cell Lines | Decreased mRNA and protein expression | TGF-β1, TGF-β2 | nih.govasco.org |
Flow Cytometry for Apoptosis and Cell Cycle Analysis
Flow cytometry is a powerful technique that allows for the rapid, quantitative analysis of single cells in a population. It has been extensively used in Cilengitide research to measure the induction of apoptosis and to analyze the drug's impact on the cell cycle.
The most common method for detecting apoptosis by flow cytometry involves the dual staining of cells with Annexin V and a fluorescent DNA dye such as propidium (B1200493) iodide (PI). Annexin V binds to phosphatidylserine (B164497), a phospholipid that translocates from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. PI is a membrane-impermeant dye that can only enter cells with compromised membrane integrity, a characteristic of late-stage apoptotic or necrotic cells. This dual-staining approach allows for the differentiation of live cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic or necrotic cells (Annexin V-positive, PI-positive). nih.gov
Studies have demonstrated that Cilengitide treatment induces apoptosis in both endothelial cells and various glioma cell lines. nih.govnih.gov For example, after 24 hours of exposure to Cilengitide, a dose-dependent increase in the percentage of apoptotic glioma cells (G28 and G44 lines) was observed using Annexin V/PI staining and flow cytometry. nih.gov Beyond apoptosis, research in osteosarcoma cell lines has shown that Cilengitide can block the cell cycle in the G1 phase, preventing cells from progressing to the S phase where DNA replication occurs. nih.gov
Table 2: Interpretation of Flow Cytometry Results with Annexin V and Propidium Iodide (PI) Staining
| Annexin V Staining | PI Staining | Cell Status | Interpretation |
|---|---|---|---|
| Negative | Negative | Live | Intact plasma membrane, phosphatidylserine on inner leaflet. |
| Positive | Negative | Early Apoptosis | Phosphatidylserine translocated to outer leaflet, membrane remains intact. |
| Positive | Positive | Late Apoptosis/Necrosis | Phosphatidylserine on outer leaflet and compromised membrane integrity. |
Preclinical Animal Model Characterization and Monitoring
Establishment and Longitudinal Assessment of Xenograft Models
To evaluate the in vivo efficacy of Cilengitide, researchers rely on preclinical animal models, most commonly xenografts, where human tumor cells are implanted into immunocompromised mice. These models are indispensable for studying tumor growth, invasion, and metastasis in a complex biological system.
A frequently used model in Cilengitide research is the orthotopic glioblastoma xenograft. frontiersin.org In this model, human glioblastoma cells (e.g., U87MG) are stereotactically injected directly into the brain of nude mice, thereby replicating the tumor's natural microenvironment. frontiersin.org This technique results in a highly reproducible, localized, and spherical tumor. frontiersin.org The longitudinal assessment of these models involves monitoring tumor growth over time, typically through non-invasive imaging or by measuring tumor volume at defined endpoints. In studies with Cilengitide, treated mice showed a dramatic suppression of tumor growth compared to control mice, with tumor volume remaining minimal throughout the experiment. frontiersin.org
Another relevant model is the orthotopic osteosarcoma xenograft, where human osteosarcoma cells are injected into the tibia of SCID mice. nih.gov This model is particularly valuable as it mimics the human disease, including the development of osteolytic bone lesions and metastasis to the lungs. nih.gov Longitudinal assessment in this model showed that while Cilengitide had a minimal effect on the primary intratibial tumor, it significantly suppressed the formation of pulmonary metastases. nih.gov
Table 3: Examples of Xenograft Models in Cilengitide Research
| Model Type | Cancer Type | Cell Line | Implantation Site | Key Assessment | Reference |
|---|---|---|---|---|---|
| Orthotopic | Glioblastoma | U87MG | Brain (Caudate/Putamen) | Tumor Volume Growth | frontiersin.org |
| Orthotopic | Osteosarcoma | 143-B | Intratibial | Primary Tumor Growth & Lung Metastasis | nih.gov |
Histopathological Analysis of Tumor Microenvironment and Angiogenesis
Following the longitudinal assessment of xenograft models, tumors and relevant tissues are often harvested for histopathological analysis. This microscopic examination of stained tissue sections provides crucial insights into the drug's effect on the tumor microenvironment, including cell proliferation and the formation of new blood vessels (angiogenesis).
Immunohistochemistry (IHC) is a key technique used in this context. It employs antibodies to detect the presence and location of specific proteins in tissue sections. In the orthotopic glioblastoma models treated with Cilengitide, IHC was used to stain for Ki-67, a marker for cellular proliferation, and CD31, a marker for endothelial cells that line blood vessels. frontiersin.org The results showed that tumors from Cilengitide-treated mice had very low staining for both Ki-67 and CD31, indicating that the drug effectively inhibited both tumor cell replication and angiogenesis. frontiersin.org In contrast, control tumors showed a progressive increase in both markers, consistent with their exponential growth. frontiersin.org
This type of analysis confirms that Cilengitide's mechanism of action in vivo involves a potent anti-angiogenic effect, which starves the tumor of the blood supply needed for its growth. frontiersin.org Similar analyses in other models have examined the expression of the drug's targets (integrins αvβ3 and αvβ5) and downstream signaling molecules like phosphorylated SMAD2 (pSmad2) to confirm target engagement and pathway modulation within the tumor microenvironment. nih.govasco.org
Molecular Imaging Modalities for Preclinical Research
Development and Application of Radiolabeled Cilengitide (trifluoroacetate) Derivatives as Probes
Molecular imaging techniques, such as Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT), offer a non-invasive way to visualize and quantify biological processes in vivo. The development of radiolabeled probes based on Cilengitide or similar molecules is a key area of research for monitoring integrin expression and assessing treatment response.
Cilengitide is a prototypic cyclic peptide containing the Arginine-Glycine-Aspartic acid (RGD) sequence, which is responsible for its high-affinity binding to αvβ3 and αvβ5 integrins. nih.govwikipedia.org This inherent targeting capability makes the RGD motif an ideal scaffold for creating molecular imaging agents. The strategy involves attaching a positron-emitting (e.g., Fluorine-18, Gallium-68) or gamma-emitting (e.g., Technetium-99m) radionuclide to the RGD peptide. nih.govscienceopen.comfrontiersin.org
Numerous radiolabeled RGD peptides have been developed and evaluated in preclinical and clinical settings. nih.govscienceopen.com For instance, [¹⁸F]Galacto-RGD is a PET tracer that has been used to successfully visualize αvβ3 integrin expression in patients with malignant glioma. nih.govnih.gov These probes allow for the non-invasive quantification of integrin levels in tumors, which can be used for:
Patient Stratification: Identifying patients whose tumors express high levels of the target integrins and are therefore more likely to respond to Cilengitide. nih.govscienceopen.com
Treatment Monitoring: Assessing whether the drug is effectively blocking the integrin targets and evaluating the early molecular response to therapy. nih.gov
Understanding Drug Distribution: Visualizing where the drug accumulates in the body.
A clinical trial for non-resectable glioblastoma was specifically designed to use dynamic MR and FET-PET imaging to investigate the pharmacodynamic effects of Cilengitide on the tumor microvasculature and viability. clinicaltrials.gov The development and application of such radiolabeled derivatives are crucial for advancing personalized medicine approaches in cancer therapy, enabling clinicians to tailor treatments based on the specific molecular characteristics of a patient's tumor. nih.govnih.gov
Imaging for In Vivo Integrin Expression and Distribution
Advanced research into Cilengitide (trifluoroacetate) necessitates sophisticated methodologies to visualize and quantify its molecular targets, the αvβ3 and αvβ5 integrins, within a living organism. In vivo imaging techniques are indispensable for non-invasively assessing the expression levels and spatial distribution of these integrins, which are crucial for understanding tumor angiogenesis, metastasis, and the potential efficacy of integrin-targeting therapies. acs.org By providing a real-time window into biological processes, these imaging approaches offer critical insights that complement in vitro assays and preclinical studies. nih.govctfassets.net
The primary goal of these imaging strategies is to develop probes that selectively bind to integrins, allowing for their detection using clinical or preclinical imaging systems. acs.org This is often achieved by modifying Cilengitide or other RGD-based peptides with signaling molecules, such as radionuclides for nuclear imaging or contrast agents for magnetic resonance imaging. acs.org Such molecular imaging agents enable the assessment of integrin expression before, during, and after therapeutic intervention, paving the way for personalized medicine approaches where patient selection could be guided by the integrin status of their tumors. thno.orgnih.gov
Nuclear imaging modalities, particularly Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT), are at the forefront of this research. acs.org These techniques utilize radiolabeled RGD peptides, which function as imaging analogs of Cilengitide, to map integrin expression with high sensitivity. acs.orgthno.org
Positron Emission Tomography (PET) has been extensively used to evaluate integrin expression in various cancers. thno.org The methodology involves labeling RGD-containing cyclic peptides with positron-emitting radionuclides. Once administered, these radiotracers circulate and accumulate in tissues with high integrin expression, such as tumors and their associated neovasculature. thno.orgnih.gov The PET scanner detects the photons produced by radionuclide decay, generating a three-dimensional image that reflects the density and location of the target integrins. thno.org Research has shown that the uptake of these tracers in tumor lesions is highly variable, indicating a heterogeneity in integrin expression among different tumor types and even within the same tumor. thno.org
Key Research Findings from PET Imaging:
PET imaging using tracers like [¹⁸F]Galacto-RGD has successfully visualized αvβ3 expression in solid tumors in patients, while noting a lack of expression in normal, healthy tissues. nih.gov
The level of tracer accumulation has been shown to correlate with the malignancy of certain cancers, linking integrin expression to tumor aggressiveness. thno.orgnih.gov
These imaging studies can serve as a non-invasive method to determine a patient's integrin status, which could be vital for patient selection in clinical trials for anti-integrin therapies like Cilengitide. nih.gov
Single-Photon Emission Computed Tomography (SPECT) is another nuclear imaging technique employed in this field. acs.org It utilizes probes labeled with gamma-emitting isotopes. An early imaging analog of Cilengitide, [¹²³I]cyclo(RGDyV), was developed and evaluated preclinically for SPECT imaging to visualize αvβ3-integrin expression. acs.org
Magnetic Resonance Imaging (MRI) has also been adapted for the non-invasive study of Cilengitide's effects. In preclinical models, such as rats with established breast cancer bone metastases, conventional and dynamic contrast-enhanced MRI (DCE-MRI) have been used in longitudinal studies to monitor the therapeutic effects of Cilengitide on inhibiting tumor progression. researchgate.net
The data gathered from these advanced imaging methodologies are crucial for validating the role of αvβ3 and αvβ5 integrins as therapeutic targets and for optimizing the clinical development of inhibitors like Cilengitide.
Table of Radiotracers for In Vivo Integrin Imaging
The following interactive table summarizes key radiolabeled probes based on the RGD motif used for imaging integrin expression, detailing their composition and significant findings from research studies.
| Radiotracer | Imaging Modality | Radionuclide | Key Findings and Applications |
| [¹⁸F]Galacto-RGD | PET | Fluorine-18 (¹⁸F) | Demonstrated high specificity for αvβ3 integrin; successfully used in clinical studies to visualize tumors and showed heterogeneous uptake. thno.orgnih.gov |
| [¹⁸F]FPPRGD2 | PET | Fluorine-18 (¹⁸F) | A dimeric RGD peptide tracer with good imaging contrast and high sensitivity for detecting integrin-positive tumors. thno.org |
| [¹⁸F]Alfatide II | PET | Fluorine-18 (¹⁸F) | Another dimeric RGD peptide with imaging properties and pharmacokinetics comparable to [¹⁸F]FPPRGD2. thno.org |
| [⁶⁸Ga]PRGD2 | PET | Gallium-68 (⁶⁸Ga) | Used for imaging αvβ3-integrin expression in conditions such as myocardial infarction and stroke. nih.gov |
| [¹²³I]cyclo(RGDyV) | SPECT | Iodine-123 (¹²³I) | An early radiolabeled imaging analog of Cilengitide evaluated preclinically to quantify αvβ3-integrin expression. acs.org |
| [¹⁴C]-cilengitide | Not for imaging | Carbon-14 (¹⁴C) | Used in preclinical pharmacokinetic, distribution, metabolism, and excretion studies in animal models. nih.gov |
Molecular Basis of Resistance and Sensitization to Cilengitide Trifluoroacetate
Mechanisms of Cell Adhesion-Mediated Drug Resistance (CAMDR) Reversal
Cell Adhesion-Mediated Drug Resistance (CAMDR) is a phenomenon where the interaction between tumor cells and the extracellular matrix (ECM) or adjacent cells confers resistance to chemotherapeutic agents frontiersin.orgnih.gov. Cilengitide (B523762) has been shown to counteract this mechanism by disrupting the adhesion of cancer cells to the ECM. In preclinical studies involving glioblastoma (GBM) cells, adhesion to ECM proteins such as laminin, vitronectin, and fibronectin promoted resistance to the alkylating agent carmustine nih.gov. Treatment with cilengitide can reverse this resistance nih.govresearchgate.net.
The reversal of CAMDR by cilengitide is achieved by inhibiting integrin αv, which disrupts the protective signaling initiated by cell-matrix adhesion nih.gov. This disruption makes the cancer cells more susceptible to the cytotoxic effects of chemotherapy. For instance, in glioblastoma cells cultured on various ECM substrates, the addition of cilengitide significantly increased the cytotoxicity of carmustine, demonstrating its ability to overcome CAMDR nih.gov. By preventing the survival signals that emanate from cell adhesion, cilengitide effectively re-sensitizes tumor cells to conventional therapeutic agents nih.gov.
Integrin-Mediated Signaling in Drug Resistance Pathways (e.g., FAK/PI3K/AKT, Src/Akt/ERK)
Integrin binding to the ECM activates several intracellular signaling pathways crucial for cell survival, proliferation, and migration, which can also contribute to drug resistance researchgate.net. Cilengitide exerts its effects by modulating these pathways, primarily through the inhibition of Focal Adhesion Kinase (FAK), Src, and Phosphatidylinositol 3-kinase (PI3K)/AKT signaling nih.govnih.gov.
In glioma cells, cilengitide treatment leads to the inhibition of FAK and Akt phosphorylation nih.gov. The FAK/Src complex is a key mediator of integrin signaling, and its inhibition by cilengitide can induce cellular detachment and apoptosis in both glioma and endothelial cells nih.govplos.org. Studies have demonstrated that cilengitide treatment reduces the phosphorylation of FAK, Src, and Akt in a time-dependent manner in glioma cells nih.gov. While some research indicates that cilengitide's inhibition of the VEGFR-2/KDR downstream pathway may only occur at higher concentrations, its primary effect is on integrin-dependent signaling through FAK and Src nih.gov. In KRAS-mutant non-small cell lung cancer (NSCLC) cells, the activation of FAK signaling is associated with resistance to HSP90 inhibitors, and FAK is a known downstream target of integrin αvβ3 signaling e-crt.org. By blocking these survival pathways, cilengitide can dismantle a core component of the drug resistance phenotype in tumor cells researchgate.net.
| Cell Line | Signaling Molecule | Effect of Cilengitide | Research Finding |
| G28 Glioma Cells | p-FAK | Inhibition | Inhibition of FAK phosphorylation was observed as early as 30 minutes after treatment. nih.gov |
| G28 Glioma Cells | p-Akt | Inhibition | Phosphorylation of Akt was significantly reduced following cilengitide incubation. nih.gov |
| PAE-KDR Endothelial Cells | p-FAK | Inhibition | Cilengitide inhibited FAK phosphorylation even in the presence of VEGF. nih.gov |
| PAE-KDR Endothelial Cells | p-Erk | Inhibition | Erk phosphorylation was decreased at higher concentrations of cilengitide (50 μg/ml). nih.gov |
| HUVEC | p-Src (Y419) | Increased Phosphorylation | Cilengitide treatment increased Src phosphorylation at the activating tyrosine residue Y419. plos.org |
| HUVEC | p-FAK (Y576/577) | Increased Phosphorylation | Cilengitide promoted FAK phosphorylation at sites associated with Src activity. plos.org |
Modulation of Programmed Death-Ligand 1 (PD-L1) Expression via STAT3 Pathway
Recent research has uncovered a novel mechanism of cilengitide's action involving the modulation of immune checkpoint molecules. Specifically, cilengitide has been found to downregulate the expression of Programmed Death-Ligand 1 (PD-L1) on melanoma cells nih.govnih.govtandfonline.com. The expression of PD-L1 on tumor cells is a key mechanism of immune evasion.
The downregulation of PD-L1 by cilengitide is mediated through the Signal Transducer and Activator of Transcription 3 (STAT3) pathway nih.govresearchgate.net. In both murine (B16) and human (A375) melanoma cell lines, cilengitide treatment was shown to suppress the phosphorylation of STAT3 at Tyr705, without affecting the total amount of STAT3 protein nih.govresearchgate.net. Activated STAT3 is known to directly bind to the PD-L1 promoter and upregulate its expression mdpi.com. By inhibiting STAT3 phosphorylation, cilengitide effectively reduces PD-L1 expression on the cell surface nih.govnih.gov. This finding suggests a new therapeutic application for cilengitide in enhancing the efficacy of immune checkpoint blockade therapies nih.govtandfonline.com.
| Cell Line | Cilengitide Concentration (µg/ml) | Change in p-STAT3 Expression | Change in PD-L1 Expression |
| B16 (Murine Melanoma) | 5 | Decrease | Decrease |
| B16 (Murine Melanoma) | 10 | Decrease | Decrease |
| B16 (Murine Melanoma) | 20 | Decrease | Decrease |
| A375 (Human Melanoma) | 5 | Decrease | Decrease |
| A375 (Human Melanoma) | 10 | Decrease | Decrease |
| A375 (Human Melanoma) | 20 | Decrease | Decrease |
Data derived from Western blot analysis in a preclinical study. nih.govresearchgate.net
Role of O-6-methylguanine-DNA Methyltransferase (MGMT) Promoter Methylation Status in Preclinical Combination Studies
The DNA repair enzyme O-6-methylguanine-DNA Methyltransferase (MGMT) is a critical mediator of glioblastoma sensitivity to temozolomide (B1682018). Tumors with a methylated MGMT promoter have lower levels of the MGMT protein and are thus more sensitive to treatment with alkylating agents. Preclinical studies have demonstrated that the antitumor activity of cilengitide is independent of the activity of MGMT nih.gov.
Despite this preclinical evidence of MGMT-independent activity, subsequent phase II clinical data suggested that patients with newly diagnosed glioblastoma having MGMT-methylated tumors benefited preferentially from the addition of cilengitide to standard temozolomide chemoradiotherapy nih.gov. This observation led to the design of a phase III clinical trial (CENTRIC) which specifically investigated the efficacy of cilengitide in this patient subpopulation ascopost.comnorthwestern.eduresearchgate.net. Although the precise mechanism for this potential synergistic effect in MGMT-methylated tumors has not been fully elucidated, the initial preclinical findings underscore that cilengitide's fundamental antitumor action is not directly linked to the MGMT-mediated DNA repair pathway nih.gov.
Interaction with Extracellular Matrix Components in Resistance Phenotypes
The composition of the extracellular matrix (ECM) plays a significant role in determining tumor cell behavior and response to therapy. Components such as vitronectin, laminin, and fibronectin are often abundant in the microenvironment of tumors like glioblastoma and can promote CAMDR nih.gov. Cilengitide's ability to reverse this resistance is highly dependent on the specific ECM protein mediating the cell adhesion.
Cilengitide, a cyclic RGD peptide, is a selective inhibitor of αvβ3 and αvβ5 integrins nih.govnih.gov. These integrins are the primary receptors for vitronectin nih.gov. Consequently, cilengitide is most effective at disrupting cell adhesion and overcoming resistance when tumor cells are attached to a vitronectin substrate. In preclinical models, cilengitide treatment induced significant cell detachment of glioblastoma cells cultured on vitronectin and, to a lesser extent, on laminin, but not on fibronectin nih.gov. This matrix-specific action highlights the importance of the tumor microenvironment in determining the efficacy of integrin inhibitors. By detaching tumor cells from essential matrix proteins, cilengitide can induce apoptosis and inhibit tumor growth and invasion nih.gov.
| ECM Substrate | Cell Lines | Effect of Cilengitide on Adhesion | Implication for Resistance |
| Vitronectin | GBM6, U87MG, HK308 | Significant decrease in adhesion | High potential to reverse CAMDR |
| Laminin | GBM6, U87MG, HK308 | Moderate decrease in adhesion | Moderate potential to reverse CAMDR |
| Fibronectin | GBM6, U87MG, HK308 | No significant effect on adhesion | Low potential to reverse CAMDR |
Summary of findings from an in vitro glioblastoma cell adhesion assay. nih.gov
Structural Activity Relationships and Peptide Engineering of Cilengitide Trifluoroacetate
Design and Synthesis Methodologies for Cyclic RGD Pentapeptides
The journey from simple, flexible linear RGD peptides to potent, selective cyclic antagonists like Cilengitide (B523762) is a prime example of rational drug design. Linear RGD peptides, while possessing the core recognition sequence, are conformationally "promiscuous," allowing them to bind to various integrin subtypes with low affinity and selectivity. nih.gov The primary strategy to overcome this limitation was to reduce the conformational flexibility through cyclization. nih.govnih.gov
The design of Cilengitide was based on three key chemical strategies:
Reduction of Conformational Space by Cyclization: Constraining the peptide backbone into a cyclic structure pre-organizes the key pharmacophoric groups—the side chains of Arginine and Aspartic acid—into a bioactive conformation that is optimal for binding to the target integrin. nih.govnih.gov This reduces the entropic penalty upon binding, leading to higher affinity. foldingathome.org
Introduction of Turn-Inducing Residues: To achieve the desired conformation, specific amino acids that favor turns in the peptide backbone, such as D-amino acids or proline, were incorporated. nih.gov The inclusion of a D-amino acid in the sequence was a critical step in exploring the optimal spatial arrangement of the side chains required for high biological activity. nih.gov
Synthesis Methodologies: The synthesis of these complex cyclic peptides is typically achieved through a combination of solid-phase peptide synthesis (SPPS) and solution-phase cyclization. The linear precursor is assembled on a resin support, often using an Fmoc (9-fluorenylmethoxycarbonyl) strategy. researchgate.net After the linear peptide is synthesized and cleaved from the resin, the head-to-tail cyclization is performed in solution under high-dilution conditions to favor the intramolecular reaction over intermolecular polymerization. researchgate.net
This approach led to the development of c(RGDfV), a precursor to Cilengitide, which demonstrated a 100- to 1000-fold increase in activity compared to linear reference peptides. nih.govcipsm.de
Impact of N-Methylation on Integrin Affinity and Binding Selectivity (e.g., αvβ3 vs. αvβ5)
A pivotal step in the evolution of c(RGDfV) to Cilengitide was the strategic N-methylation of a single peptide bond between D-Phenylalanine and Valine. nih.govcipsm.de This modification, resulting in the structure c(RGDf(NMe)V), yielded a compound with even greater antagonistic activity and refined selectivity. nih.goviiarjournals.org
N-methylation influences peptide properties in several ways:
Conformational Rigidity: It further restricts the conformational freedom of the peptide backbone, helping to lock it into the most favorable binding conformation. foldingathome.orgnih.gov
Hydrogen Bonding: It removes a hydrogen bond donor (the amide proton), which can alter the intramolecular and intermolecular hydrogen bonding patterns, thereby influencing the peptide's three-dimensional structure and its interaction with the receptor. nih.gov
Metabolic Stability: N-methylation can protect the peptide bond from enzymatic degradation by proteases, increasing its biological half-life.
This single modification transformed the already potent c(RGDfV) into Cilengitide, a compound with subnanomolar inhibitory activity for the αvβ3 integrin and nanomolar affinity for the αvβ5 integrin. nih.goviiarjournals.org Crucially, it maintained high selectivity against the platelet integrin αIIbβ3, which is important for avoiding effects on blood coagulation. nih.gov The affinity of Cilengitide for these key integrins highlights its targeted nature. oncotarget.comselleckchem.commedchemexpress.com
| Compound | Target Integrin | IC₅₀ (nM) | Selectivity Profile |
|---|---|---|---|
| Cilengitide (trifluoroacetate) | αvβ3 | ~0.6 - 4.1 | Highly selective for αvβ3 and αvβ5 over other integrins like αIIbβ3. nih.govnih.gov |
| αvβ5 | ~79 |
Application of Spatial Screening Methodologies in Lead Compound Development
The discovery of the highly active c(RGDfV) scaffold was not accidental but the result of a systematic approach known as "spatial screening". nih.govcipsm.de This strategy involves fixing a core peptide sequence—in this case, RGDFV, chosen because Phenylalanine and Valine are residues adjacent to the RGD motif in natural ligands—and systematically altering its three-dimensional structure. nih.gov
The process worked as follows:
A library of cyclic pentapeptides based on the RGDFV sequence was synthesized.
In each member of the library, the chirality of a single amino acid was systematically varied (L- to D-configuration). For example, c(RGDfV), c(RGDFv), etc., were created.
The biological activity of each of these spatially distinct peptides was then evaluated in cell adhesion assays. nih.gov
This screening revealed that the conformation, dictated by the position of the D-amino acid, was paramount for activity. The peptide containing D-Phenylalanine, c(RGDfV), showed a dramatic 100-fold increase in inhibiting cell adhesion to vitronectin (a ligand for αvβ3) compared to the linear peptide GRGDS. nih.gov Conversely, the peptide with a D-Valine, c(RGDFv), displayed low activity. nih.gov This demonstrated that the enhanced activity was due to the specific spatial orientation of the side chains rather than merely the presence of a D-amino acid. nih.gov This spatial screening method was instrumental in identifying the optimal peptide conformation for high-affinity and selective integrin binding, establishing the structural foundation necessary for the development of Cilengitide. nih.govnih.gov
| Peptide | Key Structural Feature | Relative Inhibitory Activity (Cell Adhesion to Vitronectin) |
|---|---|---|
| GRGDS (linear) | Flexible, non-selective | Baseline |
| c(RGDfV) | Cyclic, D-Phe at position 4 | ~100-fold higher than GRGDS nih.gov |
| c(RGDFv) | Cyclic, D-Val at position 5 | Low activity nih.gov |
Development of Novel Cilengitide (trifluoroacetate) Derivatives and Peptide Mimetics for Enhanced Properties
The success of Cilengitide has spurred further research into developing novel derivatives and peptidomimetics with potentially enhanced properties, such as improved affinity, greater selectivity, or different pharmacokinetic profiles. Research has explored various modifications to the c(RGDfV) framework.
One approach has been the incorporation of unnatural, lipophilic amino acids into the cyclic peptide structure. nih.gov In a study, five new RGD-containing cyclic peptides based on the Cilengitide framework were synthesized and evaluated. nih.gov These modifications led to compounds with potent inhibitory activity against the αvβ3 integrin, with some derivatives showing IC₅₀ values comparable to or even better than the parent compound. nih.gov For instance, one derivative exhibited an IC₅₀ of 3.3 nM. nih.gov This line of research demonstrates that the peptide framework is amenable to further optimization. nih.gov
Other strategies for creating novel derivatives include:
Click Chemistry: This approach has been used to synthesize new cyclic RGD peptides by linking a linear bis-alkynyl RGDfV peptide with different bis-azides. Docking experiments suggested that these new compounds could have a higher affinity for the αvβ3 integrin compared to Cilengitide. researchgate.net
Aza-peptides: The replacement of an α-carbon atom of an amino acid with a nitrogen atom can introduce unique structural and pharmacological properties, offering another avenue for probing structure-activity relationships. researchgate.net
Scaffold Modification: Researchers have developed ligands based on different scaffolds, such as tyrosine, to explore interactions with RGD-binding integrins. nih.gov
These efforts to develop new derivatives and mimetics continue to refine our understanding of the precise structural requirements for potent and selective integrin inhibition, opening doors for next-generation therapeutic candidates. researchgate.netnih.gov
| Derivative Class | Modification Strategy | Reported IC₅₀ for αvβ3 (nM) |
|---|---|---|
| Unnatural Amino Acid Substituted Peptides | Incorporation of lipophilic amino acids into the cyclic RGD framework. nih.gov | 3.3 - 72 nih.gov |
| Click Chemistry Derivatives | Cyclization of a bis-alkynyl RGDfV peptide with bis-azides. researchgate.net | Predicted higher affinity than Cilengitide. researchgate.net |
Novel and Emerging Research Applications of Cilengitide Trifluoroacetate
Investigation in Preclinical Models of Fibrotic Diseases (e.g., Renal Fibrosis)
The role of αv integrins in activating transforming growth factor-beta (TGF-β), a key mediator of fibrosis, has positioned Cilengitide (B523762) as a candidate for anti-fibrotic therapies. researchgate.netnih.govnih.gov Research in this area has yielded varied results depending on the specific disease model.
In the context of renal disease, Cilengitide has shown promise. One study identified type 5 collagen as a critical factor in the progression of kidney scarring. ucla.edu In preclinical mouse models, treatment with Cilengitide was found to significantly decrease kidney fibrosis and slow the progression of chronic kidney disease. ucla.edu The therapeutic effect was specific to models with decreased type 5 collagen, suggesting a targeted application. ucla.edu Another area of investigation is Focal Segmental Glomerulosclerosis (FSGS), a rare kidney disease characterized by scarring of the glomeruli. esperare.org Research has been initiated to explore whether Cilengitide's inhibition of αvβ3 integrin can modulate the pathological processes involving kidney cells known as podocytes in experimental FSGS models. esperare.org
Studies in pulmonary fibrosis present a more complex picture. In a mouse model of bleomycin-induced lung fibrosis, Cilengitide demonstrated anti-fibrotic effects in vitro. researchgate.netnih.gov It successfully inhibited the adhesion of cultured fibroblasts to vitronectin and fibronectin and reduced the expression of TGF-β-induced fibronectin and collagen type I. researchgate.netnih.gov However, despite these positive in vitro findings, the same study found that Cilengitide failed to inhibit the development of pulmonary fibrosis in vivo. researchgate.netnih.gov In contrast, a different study on radiation-induced pulmonary fibrosis (RIPF) in mice yielded positive results. nih.gov In this model, Cilengitide treatment significantly attenuated fibrosis by inhibiting αv integrin-mediated activation of TGFβ1, preserving the lung's alveolar structure. nih.gov
Beyond the kidneys and lungs, the anti-fibrotic potential of Cilengitide has been explored in vascular smooth muscle cells associated with thoracic aortic aneurysms. escardio.orgoup.com In these preclinical studies, Cilengitide was effective at tempering the pro-fibrotic phenotype of these cells by acting on downstream pathways of TGF-β signaling. escardio.org
| Fibrotic Disease Model | Key Findings in Preclinical Studies | Reference |
|---|---|---|
| Chronic Kidney Disease (Renal Fibrosis) | Significantly reduced kidney scarring and slowed disease progression in models with decreased type 5 collagen. | ucla.edu |
| Bleomycin-Induced Pulmonary Fibrosis | Showed anti-fibrotic effects in vitro (reduced fibroblast adhesion and collagen expression) but failed to inhibit fibrosis in vivo. | researchgate.netnih.gov |
| Radiation-Induced Pulmonary Fibrosis | Alleviated the development of fibrosis in vivo by inhibiting αv integrin-mediated TGFβ1 activation. | nih.gov |
| Thoracic Aortic Aneurysm (Vascular Fibrosis) | Downregulated pro-fibrotic events in vascular smooth muscle cells by tempering TGF-β signaling pathways. | escardio.org |
Exploration in Cardiovascular Disease Models (e.g., Hypertrophic Heart Disease)
Researchers are actively repurposing Cilengitide for cardiovascular diseases, leveraging its dose-dependent effects on vascular processes. nih.govnih.gov While high doses are known to be anti-angiogenic, studies have revealed that low doses of Cilengitide can have pro-angiogenic and other beneficial vascular effects. nih.govnih.govfrontiersin.org
In a mouse model of hypertrophic heart disease induced by abdominal aortic constriction, low-dose Cilengitide treatment was shown to restore cardiac function to near-normal levels. nih.gov The therapeutic benefits were attributed to several mechanisms: the treatment enhanced the density of cardiac blood vessels, inhibited the pathological enlargement (hypertrophy) of cardiomyocytes, and restored transcriptomic profiles in cardiomyocytes to a state resembling those in non-failing human hearts. nih.govnih.gov This suggests that Cilengitide can simultaneously promote beneficial angiogenesis and directly protect heart muscle cells. nih.gov
Further supporting its potential in ischemic conditions, low-dose Cilengitide was found to promote blood flow recovery and angiogenesis in a murine hindlimb ischemia model. nih.govfrontiersin.org This effect was linked to an increase in capillary formation and was not observed with high doses of the compound. frontiersin.org
The therapeutic potential of Cilengitide extends to structural cardiovascular disorders like thoracic aortic aneurysms. In mouse models of both sporadic and syndromic (Marfan syndrome) thoracic aortic aneurysms, Cilengitide treatment was effective in limiting the progression of aortic dilation. escardio.orgoup.commedrxiv.org Its mechanism in this context involves tempering pro-fibrotic pathways in vascular smooth muscle cells. escardio.orgmedrxiv.org Research has also highlighted Cilengitide's ability to reduce cardiac fibrosis by preventing the differentiation of cardiac fibroblasts into myofibroblasts, a key cellular transformation in the development of fibrotic tissue in the heart. researchgate.net
| Cardiovascular Disease Model | Observed Effects of Cilengitide | Reference |
|---|---|---|
| Hypertrophic Heart Disease (Abdominal Aortic Constriction) | Enhanced cardiac angiogenesis, inhibited cardiomyocyte hypertrophy, and restored cardiac function. | nih.govnih.gov |
| Hindlimb Ischemia | Promoted blood flow recovery and angiogenesis at low doses. | nih.govfrontiersin.org |
| Thoracic Aortic Aneurysm | Limited the progression of aortic dilation by downregulating pro-fibrotic events. | escardio.orgoup.commedrxiv.org |
| Hypertensive-Driven Cardiac Fibrosis | Decreased expression of pro-fibrotic genes and attenuated the differentiation of fibroblasts into myofibroblasts. | researchgate.net |
Repurposing Strategies in Oncology Beyond Initial Focus Areas (e.g., Multiple Myeloma)
While its initial development centered on solid tumors like glioblastoma, Cilengitide is being repurposed for other malignancies, most notably multiple myeloma. iiarjournals.orgdrugtargetreview.com This is based on its ability to interfere with the interaction between cancer cells and the bone marrow microenvironment, a critical aspect of myeloma pathology. nih.gov
Multiple myeloma is characterized by the abnormal proliferation of plasma cells in the bone marrow, often leading to significant bone destruction. nih.gov Preclinical research has demonstrated that Cilengitide can restrain the bone-resorbing function of multiple myeloma cells. sci-hub.runih.gov The compound targets αvβ3 and αvβ5 integrins on the surface of myeloma cells, disabling their adhesion properties and thereby inhibiting their osteoclast-like ability to erode bone. sci-hub.runih.gov In one study, the effect of Cilengitide on primary bone marrow myeloma cells from 19 patients was investigated, revealing its ability to reduce the formation of erosive lacunae on a calcium phosphate (B84403) substrate. nih.gov
This unique mechanism of action has led to the preclinical exploration of Cilengitide as a combination therapy. Studies have shown that Cilengitide may be effective when given with proteasome inhibitors, such as bortezomib, which is a standard treatment for multiple myeloma. drugtargetreview.comcancer.gov This approach aims to simultaneously target the myeloma cells directly with the proteasome inhibitor and disrupt their protective interactions within the bone marrow niche using Cilengitide. drugtargetreview.com The company Iceni Pharmaceuticals has initiated a program to repurpose Cilengitide, under the name Cilcane, as a potential first-in-class treatment for multiple myeloma based on these preclinical findings. drugtargetreview.com
| Cell Type / Model | Key Cellular Effects of Cilengitide | Reference |
|---|---|---|
| Primary Multiple Myeloma Cells | Inhibits adhesion to bone matrix. | nih.gov |
| Multiple Myeloma Cell Lines (e.g., U266) | Reduces the formation of erosive lacunae on calcium phosphate substrates. | sci-hub.runih.gov |
| In vitro Combination Models | Shows potential for effective combination with proteasome inhibitors (e.g., bortezomib). | drugtargetreview.com |
Future Directions and Translational Research Perspectives on Cilengitide Trifluoroacetate
Identification and Validation of Preclinical Biomarkers for Response Prediction
A significant challenge in the clinical development of Cilengitide (B523762) was the lack of validated predictive biomarkers to identify patient populations most likely to benefit from treatment. Future research is heavily focused on addressing this gap by identifying and validating robust preclinical biomarkers.
One primary area of investigation is the expression level of target integrins, specifically αvβ3 and αvβ5. nih.gov Preclinical studies have suggested a correlation between the levels of these integrins and the radiosensitizing effect of Cilengitide. nih.gov For instance, in non-small-cell lung cancer models, the degree of radiosensitization was proportional to the expression levels of the target integrin. However, clinical data from the CENTRIC and CORE trials in glioblastoma showed a complex relationship. In the CORE trial, higher αvβ3 levels in tumor cells were associated with improved survival in patients treated with Cilengitide who lacked MGMT promoter methylation. nih.gov Conversely, in the CENTRIC trial (patients with MGMT promoter methylation), no such interaction was observed, indicating that target expression alone may not be a sufficient biomarker across different molecular subtypes of a disease. nih.gov
The composition of the extracellular matrix (ECM) is another critical factor being explored. The ECM provides the ligands for integrin binding, and its composition can influence cellular dependence on specific integrins. Preclinical findings have shown that cell-derived ECM can modulate sensitivity to Cilengitide, with the presence of fibronectin conferring resistance in sensitive breast cancer cell lines.
Furthermore, biomarkers related to the tumor microenvironment and immune response are gaining attention. Preclinical studies in melanoma have shown that Cilengitide can decrease PD-L1 expression by reducing STAT3 phosphorylation. tandfonline.com This suggests that PD-L1 levels, either at baseline or in response to treatment, could be a biomarker for combination therapies involving Cilengitide and immune checkpoint inhibitors.
| Biomarker Category | Potential Biomarker | Preclinical Finding | Cancer Model |
| Target Expression | αvβ3 Integrin Levels | Higher levels associated with improved survival in some contexts. nih.gov | Glioblastoma |
| Overall Integrin Profile | High pan-integrin expression correlated with resistance. nih.gov | Breast Cancer | |
| ECM Composition | Fibronectin | Exogenous fibronectin conferred resistance to sensitive cells. | Breast Cancer |
| Immune Modulation | PD-L1 Expression | Cilengitide decreased PD-L1 expression via STAT3 pathway. tandfonline.com | Melanoma |
Optimization of Combinatorial Regimens and Treatment Scheduling in Preclinical Models
Given the modest single-agent activity observed in many preclinical models, the future of Cilengitide and similar agents likely lies in combination therapies. aacrjournals.org A crucial aspect of translational research is the preclinical optimization of these combinations and their scheduling.
Combination with Radiotherapy: Preclinical evidence strongly supports a synergistic relationship between Cilengitide and radiation. nih.gov Radiation has been shown to upregulate αvβ3 expression, potentially sensitizing tumor cells to subsequent integrin inhibition. nih.gov Studies in breast cancer and non-small-cell lung cancer models have demonstrated that Cilengitide can enhance the effects of radiation, leading to reduced cell proliferation and increased apoptosis. nih.govnih.gov The timing of administration appears to be critical; preclinical data suggest that scheduling integrin inhibition in relation to radiation exposure can significantly impact efficacy. nih.gov
Combination with Immunotherapy: A promising avenue is the combination of Cilengitide with immune checkpoint inhibitors. In a murine melanoma model, combining Cilengitide with an anti-PD1 antibody resulted in a significant reduction in tumor growth and extended survival compared to either agent alone. tandfonline.comnih.gov Mechanistically, the combination therapy was found to promote the infiltration of CD8+ T cells into the tumor microenvironment. nih.gov These findings provide a strong rationale for the clinical evaluation of this combination, with preclinical models serving as a platform to optimize dosing and scheduling to maximize immune activation.
Combination with Chemotherapy and Targeted Agents: Cilengitide has been evaluated preclinically in combination with standard chemotherapies like temozolomide (B1682018) and with targeted agents. iiarjournals.org In models of gefitinib-resistant non-small cell lung cancer, Cilengitide and its derivatives showed a synergistic effect in inducing cell death when combined with gefitinib. nih.govfrontiersin.org This suggests a potential role for integrin inhibitors in overcoming resistance to tyrosine kinase inhibitors (TKIs).
| Combination Partner | Preclinical Model | Observed Effect | Potential Mechanism |
| Radiotherapy | NSCLC, Glioblastoma, Breast Cancer | Enhanced radiosensitivity, reduced proliferation. nih.govaacrjournals.orgnih.gov | Upregulation of αvβ3 by radiation. nih.gov |
| Anti-PD1 Therapy | Melanoma | Reduced tumor growth, prolonged survival. tandfonline.comnih.gov | Increased CD8+ T cell infiltration. nih.gov |
| Gefitinib (TKI) | NSCLC (Gefitinib-Resistant) | Synergistic cell death, inhibition of EMT. nih.govfrontiersin.org | Overcoming TKI resistance pathways. |
Addressing Challenges in Preclinical-to-Translational Research of Integrin Antagonists
The journey of Cilengitide from promising preclinical results to disappointing Phase III outcomes underscores significant challenges in the preclinical-to-translational pipeline for integrin antagonists. nih.goviiarjournals.org Addressing these challenges is paramount for the future success of this class of drugs.
A primary challenge is the inadequacy of preclinical models to fully recapitulate the complexity of human tumors and their microenvironment. proventainternational.com While Cilengitide showed efficacy in certain xenograft models, these models often lack a complete immune system and may not accurately reflect the stromal and ECM interactions that occur in patients. nih.gov There is a pressing need to utilize more sophisticated models, such as patient-derived xenografts (PDXs), genetically engineered mouse models (GEMMs), and humanized mouse models, to better predict clinical responses.
The discrepancy between in vitro and in vivo results also poses a significant hurdle. For example, one study found that while Cilengitide reduced the viability of cancer cells in vitro, it had no antitumor activity as a single agent in vivo, yet it effectively enhanced radiation response in xenografts. aacrjournals.org This highlights the importance of the tumor microenvironment in mediating the effects of integrin inhibitors and suggests that in vitro assays of cytotoxicity may be poor predictors of in vivo efficacy.
Furthermore, the failure to identify and validate predictive biomarkers before initiating large-scale clinical trials remains a critical lesson. proventainternational.com Future development of integrin antagonists must incorporate robust biomarker discovery and validation programs at the preclinical stage. This involves not just measuring target expression but also developing functional assays and signatures that reflect dependence on integrin signaling pathways. The concept of "reverse translation," where clinical observations and patient data are used to inform and refine preclinical models and hypotheses, will be crucial for breaking the cycle of clinical trial failures. proventainternational.com
Q & A
Q. What experimental design considerations are critical for assessing cilengitide’s dose- and time-dependent effects in vitro?
Methodological Answer:
- Concentration Ranges : Use 0–25 μM for glioma cells (U87MG, U251MG) to capture growth inhibition and apoptosis induction . For endothelial cells (HMEC-1), test 0.1–50 μM to evaluate adhesion and proliferation effects .
- Time Points : Measure apoptosis at 24–48 hours for acute responses (e.g., caspase activation in MCF-7 cells) , and extend to 72 hours for growth inhibition in FaDu/CAL27 cells .
- Controls : Include vitronectin-coated surfaces to validate integrin αvβ3/αvβ5 inhibition . Use caspase inhibitors (e.g., zVAD-fmk) to confirm caspase-independent death pathways observed in glioma models .
Q. How can researchers reconcile contradictory findings on cilengitide’s efficacy across cell lines?
Methodological Answer:
- Expression Profiling : Quantify αvβ3/αvβ5 integrin surface levels via flow cytometry, as efficacy does not correlate directly with target expression in glioma cells .
- Functional Assays : Combine proliferation (MTT assay), apoptosis (Annexin V/PI staining), and autophagy markers (LC3-II) to distinguish context-specific responses. For example, autophagy induction occurs at 12 hours in U87MG cells, preceding apoptosis .
- Co-culture Models : Use endothelial-glioma co-cultures to mimic tumor microenvironment interactions, as cilengitide’s anti-angiogenic effects may dominate in vivo .
Advanced Research Questions
Q. What mechanistic insights explain cilengitide’s lack of clinical efficacy despite promising preclinical data?
Methodological Answer:
- Pharmacokinetic (PK) Limitations : The short elimination half-life (~3–4 hours) necessitates continuous infusion to maintain therapeutic levels, as intermittent dosing in the CENTRIC trial (2,000 mg twice weekly) failed to improve survival in glioblastoma patients .
- MGMT Status : Preclinical data show no correlation between MGMT promoter methylation and cilengitide sensitivity, contradicting earlier hypotheses . Validate using isogenic MGMT-knockout/overexpression models.
- Vascular Normalization Hypothesis : Prioritize perfusion imaging (e.g., DCE-MRI) in preclinical models to assess whether cilengitide enhances temozolomide delivery via vascular remodeling, as suggested in vivo .
Q. How can researchers optimize combination therapies with cilengitide to overcome resistance?
Methodological Answer:
- Sequential Dosing : Administer cilengitide after radiotherapy to avoid interference with DNA repair pathways, as shown in U87MG models where cilengitide did not radiosensitize cells .
- Dual Integrin Inhibition : Pair cilengitide with α4β7 integrin blockers (e.g., vedolizumab) to target complementary adhesion pathways in metastatic models .
- Biomarker-Driven Trials : Stratify patients by integrin heterodimer expression (αvβ3 vs. αvβ5) using immunohistochemistry, as differential target engagement may explain variable responses .
Data Contradiction Analysis
Q. Why do some studies report cilengitide-induced apoptosis while others observe only growth arrest?
Methodological Answer:
- Cell Type Variability : Apoptosis dominates in epithelial cancers (e.g., T-47D, FaDu) at 48 hours with 20 μM cilengitide , whereas glioma cells (U87MG) require higher doses (25 μg/mL) and longer exposure (48–72 hours) for significant death .
- Caspase-Independent Pathways : In glioma models, apoptosis occurs without caspase activation (e.g., Bcl-XL overexpression or p53 status do not alter outcomes) . Use pan-caspase inhibitors (zVAD-fmk) to confirm alternative death mechanisms.
Q. How should discrepancies between in vitro and clinical trial outcomes (e.g., CENTRIC trial) guide future research?
Methodological Answer:
- Preclinical-Clinical Bridging : Integrate PK/PD modeling to align dosing schedules. For example, simulate cilengitide’s short half-life in animal models using osmotic pumps for sustained delivery .
- Tumor Heterogeneity : Use patient-derived xenografts (PDXs) with intact vasculature to recapitulate the tumor-stroma interactions absent in monolayer cultures .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
